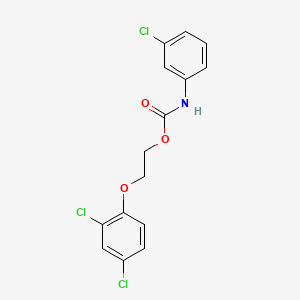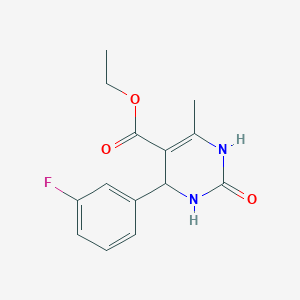![molecular formula C12H15N3O4 B5199446 N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide, also known as FOH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FOH is a furohydrazide derivative that has been shown to possess a wide range of pharmacological activities. In
Mécanisme D'action
The mechanism of action of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has also been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has several advantages for lab experiments, including its easy synthesis and the availability of various assays for its pharmacological evaluation. However, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide, including the development of more potent and selective derivatives, the investigation of its potential use in combination with other drugs, and the exploration of its pharmacokinetic and pharmacodynamic properties in vivo. Additionally, the potential use of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide in the treatment of other diseases, such as autoimmune and neurodegenerative disorders, should be further investigated.
Méthodes De Synthèse
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide can be synthesized through a multi-step process involving the reaction of furoic acid with hydrazine hydrate, followed by the reaction of the resulting furohydrazide with piperidine-1-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Applications De Recherche Scientifique
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N'-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-10(9-5-4-8-19-9)13-14-11(17)12(18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMDOQJXVHZYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)